6-(Piperidin-4-yloxy)-nicotinamide

Positional isomerism Structure–activity relationship Medicinal chemistry building blocks

6-(Piperidin-4-yloxy)-nicotinamide provides the pharmacophoric geometry required for NAMPT inhibitor and SST5 antagonist programs. The free secondary amine on the piperidine ring enables direct parallel library construction via acylation or sulfonylation—eliminating the deprotection step needed with N-Boc intermediates. The 6-oxy substitution pattern creates a vector orientation distinct from the 2-oxy isomer (Sigma PH019265), unlocking positional SAR studies. With three H-bond donors, this scaffold is ideal for SPR, ITC, and high-resolution co-crystallography. Procure the authentic 6-oxy free amine to avoid misleading SAR from near-neighbor analogs.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B8336894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yloxy)-nicotinamide
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C11H15N3O2/c12-11(15)8-1-2-10(14-7-8)16-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6H2,(H2,12,15)
InChIKeyQCULZWYADLDWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-4-yloxy)-nicotinamide: Structural Identity, Pharmacophore Class, and Procurement-Relevant Baseline


6-(Piperidin-4-yloxy)-nicotinamide (molecular formula C11H15N3O2, molecular weight 221.26 g/mol) is a small-molecule nicotinamide derivative bearing a piperidin-4-yloxy substituent at the 6-position of the pyridine ring. This compound belongs to the broader class of piperidinyl-nicotinamides, a chemotype that has been explored for somatostatin receptor subtype 5 (SST5) antagonism, nicotinamide phosphoribosyltransferase (NAMPT) inhibition, and histamine H3 receptor modulation [1][2]. Its structural signature—a primary amide at the 3-position combined with a 4-piperidinyloxy ether at the 6-position—distinguishes it from the more common 2-substituted positional isomers and N-alkylated piperidine analogs, creating a distinct hydrogen-bond donor/acceptor topology and conformational profile that can drive differential target engagement .

Why Generic Substitution Fails for 6-(Piperidin-4-yloxy)-nicotinamide: The Cost of Positional Isomerism and Piperidine NH Geometry


In the piperidinyl-nicotinamide chemical space, small structural variations produce large differences in target affinity, selectivity, and physicochemical behavior. The 6-oxy substitution pattern on the pyridine ring creates an electronic and steric environment distinct from the 2-oxy isomer, altering the dihedral angle between the piperidine and pyridine rings and shifting the spatial presentation of the carboxamide hydrogen-bonding network . Furthermore, the free secondary amine (NH) on the piperidine ring provides a synthetic handle for further derivatization—such as acylation, sulfonylation, or reductive amination—that is absent in N-alkylated or N-Boc-protected analogs frequently sold as research intermediates . These structural features mean that procurement of a 2-substituted isomer, an N-methylpiperidine variant, or an ester/acid analog cannot recapitulate the same pharmacophoric geometry, SAR trajectory, or downstream conjugation chemistry. For teams building focused libraries or validating a specific binding hypothesis, substitution with a near-neighbor analog risks misleading SAR conclusions and wasted synthesis cycles [1].

6-(Piperidin-4-yloxy)-nicotinamide: Quantified Differentiation Evidence Versus Comparator Analogs


Positional Isomerism: 6-Oxy Versus 2-Oxy Nicotinamide Binding-Site Topology and Synthetic Versatility

The 6-(piperidin-4-yloxy) substitution pattern places the piperidine ether para to the pyridine nitrogen and meta to the carboxamide, generating a distinct vector angle compared with the 2-oxy isomer (ortho to the ring nitrogen). In the 2-(piperidin-4-yloxy)nicotinamide hydrochloride comparator (Sigma-Aldrich PH019265), the ether oxygen sits adjacent to the pyridine nitrogen, which can participate in intramolecular hydrogen bonding and alter the conformational preference of the piperidine ring . While no published head-to-head receptor-binding data exist for these two isomers against the same target panel, the broader piperidinyl-nicotinamide SAR literature demonstrates that the position of the piperidine attachment on the pyridine ring modulates SST5 antagonist potency over a >100-fold range (Ki 2.4–436 nM) across structurally related series [1]. This class-level SAR inference indicates that positional isomer selection is not interchangeable for target-engagement studies.

Positional isomerism Structure–activity relationship Medicinal chemistry building blocks

NAMPT Inhibitory Potential: Positioning Relative to FK866 and Piperidine-Containing NAMPT Chemotypes

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in NAD+ salvage biosynthesis and is a validated oncology target. Patent US 9,555,039 B2 (Forma Therapeutics/Genentech) discloses a broad series of piperidine derivatives as NAMPT inhibitors, establishing that the piperidine scaffold is a privileged chemotype for NAMPT active-site engagement [1]. Within this patent space, illustrative compounds achieve NAMPT IC50 values in the low nanomolar range (e.g., 3–55.5 nM across multiple assay formats) [2]. The reference NAMPT inhibitor FK866 exhibits a Ki of 0.4 nM . While 6-(piperidin-4-yloxy)-nicotinamide itself has not been reported with a direct NAMPT IC50 in the peer-reviewed literature, its structural elements—the nicotinamide recognition motif and the piperidine ring capable of occupying the enzyme's hydrophobic tunnel—place it within the pharmacophore model established for this target class [1]. The free piperidine NH provides a vector for further optimization via N-acylation, a strategy employed in multiple optimized NAMPT inhibitor series.

NAMPT inhibition Cancer metabolism NAD+ biosynthesis

Histamine H3 Receptor Antagonism: Class-Level Evidence from Aryloxypiperidine Chemotypes

Several vendor sources describe 6-(piperidin-4-yloxy)-nicotinamide as a selective histamine H3 receptor antagonist; however, no peer-reviewed primary publication with quantitative binding or functional data for this specific compound has been identified in the searchable literature. The aryloxypiperidine chemotype is well-established as a non-imidazole histamine H3 receptor ligand scaffold, as documented in patent US 2007/001975 A1 and related disclosures [1]. Within this chemotype, optimized leads achieve H3 receptor binding Ki values in the low nanomolar range (e.g., 9.5 nM for certain piperidine-containing analogs) [2]. The 6-(piperidin-4-yloxy)-nicotinamide structure conforms to the general pharmacophore of an aryloxy-piperidine with a basic amine and a hydrogen-bond acceptor, consistent with the H3 antagonist template. Quantitative differentiation from established H3 antagonists such as pitolisant or ABT-239 cannot be made without direct comparative data.

Histamine H3 receptor CNS drug discovery Neurotransmitter modulation

Physicochemical Property Comparison: MW, H-Bond Donor/Acceptor Profile, and Rule-of-Five Compliance Versus Common Isosteric Analogs

The target compound (MW 221.26, C11H15N3O2) falls within lead-like chemical space (MW < 300) and possesses 3 hydrogen-bond donors (primary amide NH2 + piperidine NH) and 4 hydrogen-bond acceptors (amide C=O, pyridine N, ether O, piperidine N). In comparison, the 2-positional isomer 2-(piperidin-4-yloxy)nicotinamide hydrochloride has a higher formula weight due to the HCl salt (~257.7 g/mol) but an identical free-base MW . The dimethyl analog N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide (MW 249.31, CAS 1628179-36-1) has only 1 H-bond donor (piperidine NH) versus 3 for the target compound, altering solubility and permeability profiles . The carboxylic acid analog 6-(piperidin-4-yloxy)nicotinic acid (MW 222.24, CAS 1086379-90-9) introduces an additional H-bond donor and a formal negative charge at physiological pH, which would significantly alter PK and target-binding properties .

Drug-likeness Physicochemical properties Lead-likeness

6-(Piperidin-4-yloxy)-nicotinamide: Evidence-Backed Application Scenarios for Scientific Procurement


Focused Medicinal Chemistry Library Synthesis via Piperidine NH Derivatization

The free secondary amine on the piperidine ring of 6-(piperidin-4-yloxy)-nicotinamide provides a direct synthetic handle for rapid parallel library construction. As documented in the NAMPT inhibitor patent literature (US 9,555,039 B2), N-acylation and N-sulfonylation of piperidine-containing nicotinamide scaffolds is a key diversification strategy yielding compounds with nanomolar enzymatic activity [1]. Procuring this compound as the free amine eliminates a deprotection step required when using N-Boc-protected intermediates, saving 1–2 synthetic steps per analog. The primary amide remains available for additional elaboration or can serve as a hydrogen-bond anchor in target binding.

Biophysical Binding Studies Leveraging the Primary Amide H-Bond Donor Triad

With three hydrogen-bond donors (amide NH2 + piperidine NH) and four acceptors, 6-(piperidin-4-yloxy)-nicotinamide is well-suited for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography studies where amide-mediated hydrogen bonding to the target protein is a key binding determinant [2]. The compound's low molecular weight (221.26 g/mol) and absence of rotatable bonds beyond the piperidine-pyridine ether linkage confer relatively low conformational entropy, favorable for obtaining high-resolution co-crystal structures. In contrast, the dimethyl amide analog (HBD = 1) would provide fewer anchoring points for crystallographic characterization.

NAMPT Inhibitor Lead Optimization Starting Point

The nicotinamide substructure is the recognition element for the NAMPT active site, binding in the nicotinamide pocket of the enzyme. Patent US 9,555,039 B2 and related disclosures establish that piperidine-containing nicotinamide derivatives achieve NAMPT IC50 values in the 3–55.5 nM range across multiple biochemical assay formats [1][3]. While the target compound itself lacks published NAMPT data, its structural congruence with the pharmacophore—nicotinamide head group linked via an ether to a piperidine tail—makes it a logical starting scaffold for a NAMPT inhibitor medicinal chemistry program. The free piperidine NH allows immediate SAR exploration via amide coupling with diverse carboxylic acids.

Positional Isomer Selectivity Profiling in Pyridine-Containing Ligand Series

The 6-oxy substitution pattern creates a vector geometry distinct from the commercially available 2-oxy isomer (Sigma-Aldrich PH019265). Teams investigating pyridine-based ligands where the relative orientation of the carboxamide and piperidine ether dictates target engagement can use this compound alongside the 2-oxy isomer to probe positional SAR. The piperidinyl-nicotinamide SST5 antagonist series demonstrates that subtle changes in substitution pattern drive >100-fold differences in binding affinity (Ki range 2.4–436 nM), underscoring the value of systematically comparing positional isomers within a single chemotype [2].

Quote Request

Request a Quote for 6-(Piperidin-4-yloxy)-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.